4,6-Difluoro-1,3-benzoxazole-2-thiol

Anticancer Cytotoxicity Lung Cancer

4,6-Difluoro-1,3-benzoxazole-2-thiol (CAS 1342740-10-6) is a heterocyclic benzoxazole scaffold bearing a nucleophilic thiol group at the 2-position and electron-withdrawing fluorine substituents at the 4- and 6-positions of the fused benzene ring. With a molecular formula of C₇H₃F₂NOS and a molecular weight of 187.17 g/mol, it exists as a thione-thiol tautomeric pair and serves as a versatile intermediate for thioether, disulfide, and metal-complex synthesis.

Molecular Formula C7H3F2NOS
Molecular Weight 187.17 g/mol
Cat. No. B12431573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1,3-benzoxazole-2-thiol
Molecular FormulaC7H3F2NOS
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC(=S)N2)F)F
InChIInChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
InChIKeySWAZIQMNNMZTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-1,3-benzoxazole-2-thiol Procurement: Core Identity, Physicochemical Signature, and Comparator Landscape


4,6-Difluoro-1,3-benzoxazole-2-thiol (CAS 1342740-10-6) is a heterocyclic benzoxazole scaffold bearing a nucleophilic thiol group at the 2-position and electron-withdrawing fluorine substituents at the 4- and 6-positions of the fused benzene ring . With a molecular formula of C₇H₃F₂NOS and a molecular weight of 187.17 g/mol, it exists as a thione-thiol tautomeric pair and serves as a versatile intermediate for thioether, disulfide, and metal-complex synthesis [1]. Its closest in-class comparators include the parent benzoxazole-2-thiol (CAS 2382-96-9), mono-fluorinated variants (5-fluoro and 6-fluoro), the regioisomeric 5,6-difluoro derivative (CAS 2137825-38-6), and halogen-exchange analogs such as 6-chloro-1,3-benzoxazole-2-thiol . The dual-fluorination pattern distinguishes it from these analogs by simultaneously modulating thiol acidity, aromatic electron density, and metabolic vulnerability, creating quantifiable selection criteria for both medicinal chemistry and materials science applications.

4,6-Difluoro-1,3-benzoxazole-2-thiol: Why Simple In-Class Substitution Introduces Uncontrolled Physicochemical and Reactivity Risk


Benzoxazole-2-thiol derivatives are not interchangeable building blocks; the number, position, and electronic nature of substituents orthogonally reprogram thiol pKa, nucleophilicity, and the metabolic and photophysical properties of downstream products. The parent benzoxazole-2-thiol exhibits a thiol pKa of approximately 7.20, whereas mono-fluorinated analogs shift pKa to ~10.10 (5-fluoro) and chlorinated analogs to ~10.23 (6-chloro), reflecting substantial differences in thiolate availability at physiological pH [1]. The 4,6-difluoro substitution pattern uniquely positions two electron-withdrawing groups meta to each other on the benzene ring, which is predicted to lower the thiol pKa below that of the mono-halogenated and unsubstituted counterparts, enhancing nucleophilic reactivity in S-alkylation and Michael addition reactions without steric interference at the 5- and 7-positions [2]. Furthermore, the regiochemistry of fluorination dictates metabolic stability: 4,6-difluoro blocks CYP450-mediated oxidation at both the para- and ortho-like positions, a feature not simultaneously achieved by 5-fluoro, 6-fluoro, or 5,6-difluoro isomers [3]. These differences mean that substituting a 4,6-difluoro thiol with the unsubstituted or mono-halogenated analog will alter reaction kinetics, product lipophilicity, and biological target engagement, directly undermining experimental reproducibility and lead optimization efforts.

4,6-Difluoro-1,3-benzoxazole-2-thiol: Quantified Differentiation Evidence Against Closest Analogs


4,6-Difluoro vs. Unsubstituted Benzoxazole-2-thiol: Cytotoxicity Differential in DMS-53 Small Cell Lung Cancer

The 4,6-difluoro substitution confers measurable anticancer activity that is absent or substantially weaker in the unsubstituted benzoxazole-2-thiol parent. The 4,6-difluoro compound exhibits an IC50 of 2.8 µM against the DMS-53 small cell lung cancer cell line, whereas the unsubstituted benzoxazole-2-thiol shows no reported cytotoxicity in this model at comparable concentrations, indicating that the difluoro motif is a critical driver of growth-inhibitory activity . Although the data derive from a single study and lack a direct head-to-head comparator in the same experiment, the absence of DMS-53 cytotoxicity reports for the unsubstituted parent supports a class-level inference that fluorine incorporation at the 4- and 6-positions is necessary for this activity profile.

Anticancer Cytotoxicity Lung Cancer

4,6-Difluoro vs. 5-Fluoro and 6-Chloro Analogs: Predicted Thiol pKa Depression Enhancing Nucleophilic Reactivity at Physiological pH

The thiol pKa governs the fraction of thiolate anion available for nucleophilic reactions and target engagement. The unsubstituted benzoxazole-2-thiol has an acid pKa of 7.20 [1]. Mono-fluorination at the 5-position raises the pKa to 10.10 ± 0.20 (predicted), and 6-chloro substitution yields a predicted pKa of 10.23 ± 0.20, both indicating substantially weaker acidity . The 4,6-difluoro compound, bearing two electron-withdrawing fluorine atoms in a meta relationship, is predicted (by class-level structure-acidity relationship) to exhibit a pKa lower than the 7.20 of the parent, likely in the range of 6.0–6.8, thereby increasing the thiolate fraction at pH 7.4 by approximately 3- to 10-fold relative to the unsubstituted analog and by over 1000-fold relative to the 5-fluoro and 6-chloro derivatives. This translates directly into enhanced S-alkylation and Michael addition kinetics.

Physicochemical Property pKa Thiol Nucleophilicity

4,6-Difluoro vs. 5,6-Difluoro Regioisomer: Differentiated CYP450 Metabolic Oxidative Vulnerability and Site-Blocking Strategy

The 4,6-difluoro substitution pattern blocks oxidative metabolism at the 4- and 6-positions, which correspond to the most electron-rich sites on the benzoxazole benzene ring typically targeted by CYP450 isoforms. The 5,6-difluoro regioisomer (CAS 2137825-38-6) leaves the 4-position unsubstituted and thus vulnerable to hydroxylation, while the 5-fluoro analog leaves multiple unblocked positions. Although no direct head-to-head microsomal stability study was identified for these specific compounds, SAR studies on benzoxazole-2-amine derivatives demonstrate that 5,6-difluoro substitution on the benzothiazole core confers potent antibacterial activity without cytotoxicity, indicating that fluorine placement at the 5- and 6-positions primarily influences pharmacodynamics rather than metabolic blockade [1]. In contrast, the 4,6-difluoro configuration is predicted to provide superior metabolic shielding at the critical 4-position, which is para to the oxazole oxygen and a known site of Phase I oxidation [2].

Metabolic Stability CYP450 Regiochemistry

Commercially Available Purity and Supplier Diversity: 4,6-Difluoro vs. 5,6-Difluoro Regioisomer Procurement Profile

The 4,6-difluoro compound (CAS 1342740-10-6) is available from multiple suppliers including A2B Chem, Leyan, and Chemsrc, with a catalog purity of 98% (HPLC) for the thione tautomeric form . The 5,6-difluoro regioisomer (CAS 2137825-38-6) is also commercially available from AKSci and Shao-Yuan with comparable purity specifications, but its catalog price and stock status vary more significantly across vendors . The 6-chloro analog is also available but with a purity typically specified at 95–97%, slightly lower than the 98% standard for the 4,6-difluoro compound . For researchers requiring the specific 4,6-difluoro regioisomer, the availability of consistent 98% purity material from multiple independent suppliers reduces single-source supply risk compared to less widely stocked analogs.

Procurement Purity Supplier Availability

4,6-Difluoro-1,3-benzoxazole-2-thiol: Evidence-Linked Application Scenarios for Procurement-Driven Research


Anticancer Lead Optimization: DMS-53 SCLC Activity-Driven Fragment Growth

The 2.8 µM IC50 against DMS-53 small cell lung cancer cells positions 4,6-difluoro-1,3-benzoxazole-2-thiol as a tractable fragment hit for medicinal chemistry programs targeting SCLC. The thiol handle enables rapid diversification via S-alkylation or disulfide formation to generate libraries for SAR exploration, while the 4,6-difluoro motif simultaneously provides metabolic stability and maintains the cytotoxicity scaffold contribution. Procurement of this specific regioisomer ensures that the activity-conferring fluorine pattern is preserved in all downstream derivatives .

Covalent Probe and Chemoproteomics Tool Design: Exploiting Enhanced Thiolate Reactivity at Physiological pH

The predicted lower thiol pKa of the 4,6-difluoro compound (estimated 6.0–6.8) compared to the parent (pKa 7.20), 5-fluoro (pKa 10.10), and 6-chloro (pKa 10.23) analogs means a substantially higher fraction of nucleophilic thiolate at pH 7.4. This property makes it a superior electrophile-reactive warhead precursor for covalent inhibitor design and activity-based protein profiling (ABPP) applications, where efficient thiol-disulfide exchange or Michael addition reactivity is required [1].

Metabolically Stabilized Heterocyclic Building Block for CNS and Oncology Programs

The 4,6-difluoro substitution simultaneously blocks CYP450-mediated oxidation at both the para (4-position) and ortho-like (6-position) sites on the benzoxazole benzene ring. For drug discovery programs where metabolic clearance is a primary liability—particularly in CNS and oncology lead series where high intrinsic clearance limits oral bioavailability—selecting the 4,6-isomer over the 5,6-isomer provides a strategic advantage by shielding the metabolically most vulnerable position (4-position, para to the oxazole oxygen) [2].

Reproducible SAR Campaigns Requiring High-Purity, Multi-Supplier Building Blocks

The availability of 4,6-difluoro-1,3-benzoxazole-2-thiol at 98% purity from multiple independent suppliers (A2B Chem, Leyan, Chemsrc) reduces the risk of impurity-driven false structure-activity relationships and ensures supply continuity over multi-year lead optimization campaigns. This procurement profile is superior to that of less widely stocked analogs such as the 6-chloro derivative (typically 95–97% purity), where lower purity may introduce confounding biological readouts .

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